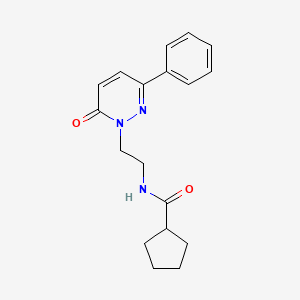

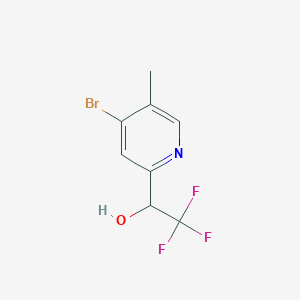

![molecular formula C13H8N2O4S B2779699 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide CAS No. 892856-71-2](/img/structure/B2779699.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide

Overview

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide, also known as DBF, is a synthetic compound that has been widely studied for its potential therapeutic properties. DBF is a heterocyclic molecule that contains a furan ring and a benzothiazole ring fused to a dioxolo ring system.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and spectroscopic study of heterocyclic compounds related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide. For instance, a novel heterocyclic compound series, including similar structures, was synthesized and characterized by elemental analysis, NMR, FT-IR, and LC-MS spectral studies. These studies aimed to explore the chemical properties and potential biological applications of these compounds (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Antioxidant Studies

Compounds with a benzothiazole core have been evaluated for their antioxidant properties. A series of N-substituted benzyl/phenyl derivatives demonstrated moderate to significant radical scavenging activity, indicating their potential as templates for the development of new biologically active compounds (Matloob Ahmad et al., 2012).

Cytotoxic Evaluation for Cancer Treatment

A series of benzo[d]thiazole-2-carboxamide derivatives were designed, synthesized, and evaluated for cytotoxicity against various cancer cell lines. Some compounds showed moderate to excellent potency, suggesting their potential as epidermal growth factor receptor inhibitors (Lan Zhang et al., 2017).

Diuretic Activity

Research into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives revealed promising results for specific compounds, highlighting the potential for therapeutic applications in conditions requiring diuresis (M. Yar & Zaheen Hasan Ansari, 2009).

Biological Evaluation for Antibacterial and Antioxidant Properties

A series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives were synthesized and evaluated for their in vitro antioxidant and antibacterial activities. Compounds showed significant activity, suggesting the potential for further development into pharmaceutical agents (R. Gadhave & B. Kuchekar, 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines

Mode of Action

It is known that similar compounds can interact with cellular targets to induce apoptosis and cause cell cycle arrests . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Compounds with similar structures have been shown to affect apoptosis and cell cycle regulation pathways . More research is needed to fully understand the biochemical pathways affected by this compound.

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests . These effects could potentially be used for therapeutic purposes, such as in the treatment of cancer.

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4S/c16-12(8-2-1-3-17-8)15-13-14-7-4-9-10(19-6-18-9)5-11(7)20-13/h1-5H,6H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLWHIMOHBWLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330318 | |

| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824194 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |

CAS RN |

892856-71-2 | |

| Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2779617.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2779621.png)

![5-Fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2779626.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)

![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)

![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)